N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide

pKa modulation CNS drug design amine basicity

CNS drug discovery programs face persistent hERG liability when using non-fluorinated piperidine scaffolds due to excessive amine basicity (pKa ~11.2). This 4-fluoro-4-(methylsulfonamidomethyl)piperidine building block directly addresses that risk. • pKa reduced by ~1.8 log units vs. non-fluorinated analog, yielding ~2-5% ionized fraction at pH 7.4-empirically correlated with ≥10-fold hERG selectivity margins. • Axial C-F bond (BDE ~116 kcal/mol) blocks CYP-mediated ring oxidation; class-level intrinsic clearance <15 µL/min/mg in human liver microsomes. • Supplied as a single, well-characterized building block (MW 210.27; C₇H₁₅FN₂O₂S) for immediate integration into hit-to-lead and lead-optimization workflows.

Molecular Formula C7H15FN2O2S
Molecular Weight 210.27 g/mol
Cat. No. B8242040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide
Molecular FormulaC7H15FN2O2S
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1(CCNCC1)F
InChIInChI=1S/C7H15FN2O2S/c1-13(11,12)10-6-7(8)2-4-9-5-3-7/h9-10H,2-6H2,1H3
InChIKeyOFXWZXDCWDYLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide — Core Building Block Profile for CNS-Targeted Drug Discovery


N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide (CAS 2306273-11-8; molecular formula C₇H₁₅FN₂O₂S; MW 210.27) is a fluorinated piperidine sulfonamide building block that integrates a 4-fluoropiperidine scaffold with a methanesulfonamide group via a methylene linker. The compound belongs to the broader class of saturated N-heterocyclic sulfonamides widely employed in central nervous system (CNS) drug discovery programs [1]. The presence of a single fluorine atom at the piperidine 4-position is a deliberate medicinal chemistry design element: it reduces the pKa of the piperidine nitrogen by approximately 1.8 log units relative to unsubstituted piperidine [2], enforces a well-defined axial conformational preference [3], and increases metabolic stability through the strong carbon–fluorine bond [2]. These physicochemical features distinguish it from non‑fluorinated, difluorinated, and regioisomeric fluoroalkyl analogs, making the compound a non‑interchangeable intermediate in lead‑optimization campaigns where precise modulation of basicity, lipophilicity, and target selectivity is required.

Why N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide Cannot Be Replaced by a Generic Piperidine Sulfonamide


Piperidine sulfonamides are not a uniform chemical class; subtle variations in fluorination pattern produce quantifiable shifts in basicity, lipophilicity, metabolic clearance, and target‑binding conformation that cascade into divergent pharmacokinetic and selectivity profiles. The non‑fluorinated parent N‑((piperidin‑4‑yl)methyl)methanesulfonamide exhibits a piperidine pKa that is approximately 1.8 units higher [1], resulting in a >50‑fold greater fraction of protonated species at physiological pH. This difference alone alters membrane permeability, hERG‑channel affinity, and oral absorption [2]. Conversely, incorporation of a second fluorine atom (e.g., gem‑difluoro or 3,5‑difluoro analogs) can further depress pKa and introduce a ‘Janus‑face’ polarity that may compromise blood–brain barrier penetration [1]. Regioisomeric fluoroethyl‑sulfonamide variants with identical molecular formula but different connectivity display distinct conformational ensembles and are metabolized via divergent CYP pathways [3]. The quantitative evidence below demonstrates that the specific 4‑fluoro‑4‑(methylsulfonamidomethyl) substitution pattern occupies a measurable property space that is not replicated by any single in‑class analog, making indiscriminate substitution a scientifically unjustified risk.

Quantitative Differentiation Evidence: N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide vs. Closest Analogs


Piperidine Basicity Depression: 4‑Fluoro Derivative pKa ≈ 9.4 vs. Unsubstituted Piperidine pKa ≈ 11.2

The introduction of a single fluorine atom at the piperidine 4‑position reduces the conjugate acid pKa from approximately 11.2 (unsubstituted piperidine) to approximately 9.4 (4‑fluoropiperidine), a decrease of ~1.8 log units [1]. This corresponds to a roughly 60‑fold reduction in the fraction of protonated amine at physiological pH 7.4. The methanesulfonamide substituent further modifies the amine electron density, but the dominant basicity‑modulating factor remains the 4‑fluoro group [2]. In the Melnykov et al. systematic study, mono‑fluorination of saturated azacycles consistently lowered pKa by 1.5–2.2 units depending on ring size and fluorine position; 4‑fluoropiperidine fell near the median of this range [2].

pKa modulation CNS drug design amine basicity

Conformational Lock: Axial Fluorine Preference Enforces Defined 3D Geometry Distinct from Non‑Fluorinated and 3‑Fluoro Analogs

NMR spectroscopic analysis and DFT calculations on N‑protected 4‑fluoropiperidines demonstrate that the C–F bond preferentially occupies the axial orientation in both polar and non‑polar solvents, driven by charge–dipole interactions and hyperconjugative σ→σ* delocalization [1]. This axial‑F preference (>80% axial conformer in D₂O for N‑protonated 4‑fluoropiperidine) contrasts starkly with the equatorial preference of non‑fluorinated substituents (e.g., methyl, hydroxyl) at the 4‑position and with 3‑fluoropiperidine, which shows a more solvent‑dependent equilibrium [1]. For N‑((4‑fluoropiperidin‑4‑yl)methyl)methanesulfonamide, the sulfonamidomethyl group occupies the equatorial 4‑position, forcing the fluorine axial and creating a facially polarized ring system with distinct electrostatic potential surfaces [2].

conformational analysis fluorine stereochemistry piperidine chair

Intrinsic Microsomal Clearance: Fluorinated Piperidines Exhibit High Metabolic Stability vs. Non‑Fluorinated Counterparts

In the systematic survey by Melnykov et al. (2023), intrinsic microsomal clearance (CLᵢₙₜ) was measured for a panel of mono‑ and difluorinated piperidine derivatives using human liver microsomes. All mono‑fluorinated piperidine derivatives studied demonstrated high metabolic stability, with CLᵢₙₜ values in the low range (<15 µL/min/mg protein), reflecting the resistance of the strong C–F bond (bond dissociation energy ~116 kcal/mol) to oxidative metabolism by cytochrome P450 enzymes [1]. In contrast, non‑fluorinated piperidine analogs are susceptible to N‑dealkylation and α‑carbon hydroxylation, pathways that are significantly attenuated when a fluorine atom is positioned adjacent to the metabolically labile site [2]. The 4‑fluoro substitution in N‑((4‑fluoropiperidin‑4‑yl)methyl)methanesulfonamide protects both the piperidine ring carbons and the exocyclic methylene linker from oxidative attack.

metabolic stability CYP resistance intrinsic clearance

Lipophilicity Shift: Fluorination Increases logP by 0.5–1.0 Units Relative to Non‑Fluorinated Piperidine Sulfonamide

Fluorination of saturated azacycles produces a measurable increase in partition coefficient (logP). Melnykov et al. (2023) reported that mono‑fluorination of piperidine raised logP by 0.4–0.8 units, depending on the fluorine position and the N‑substituent [1]. For the 4‑fluoropiperidine scaffold embedded in N‑((4‑fluoropiperidin‑4‑yl)methyl)methanesulfonamide, the logP increase is estimated at 0.5–1.0 unit above the non‑fluorinated N‑((piperidin‑4‑yl)methyl)methanesulfonamide [2]. This shift is attributable to the electron‑withdrawing inductive effect of fluorine, which reduces the hydrogen‑bond acceptor capacity of the amine and enhances partitioning into organic phases. Critically, this increase is less pronounced than that observed for trifluoromethyl or difluoro analogs, positioning the mono‑fluoro compound in an optimal lipophilicity window (logD₇.₄ ~0.5–1.5) for CNS drug discovery [1].

lipophilicity logP membrane permeability

Selectivity Enhancement: 4‑Fluoro Substitution on Piperidine Sulfonamides Increases IKr Selectivity by ≥10‑Fold in 5‑HT₂A Antagonist Series

In a disclosed series of 4‑arylsulfonylpiperidine 5‑HT₂A receptor antagonists, incorporation of a fluorine atom at the piperidine 4‑position produced compounds with ≥10‑fold selectivity for the human 5‑HT₂A receptor over the IKr (hERG) potassium channel, compared with non‑fluorinated analogs that exhibited substantially lower selectivity margins [1]. The patent literature explicitly claims that preferred fluorinated compounds of this class possess at least 10‑fold, suitably 20‑fold, and preferably 50‑fold selective affinity for 5‑HT₂A over IKr (and over D₂ and 5‑HT₂C receptors) [1]. This selectivity improvement is mechanistically linked to the reduced basicity of the fluorinated piperidine, which lowers the affinity for the hERG channel — a well‑established off‑target liability associated with QT interval prolongation [2]. The N‑((4‑fluoropiperidin‑4‑yl)methyl)methanesulfonamide scaffold, as a 4‑fluoro‑4‑substituted piperidine, embodies the key structural feature responsible for this selectivity gain.

5-HT2A receptor IKr selectivity cardiac safety

Structural Isomer Differentiation: 4‑Fluoro‑4‑(sulfonamidomethyl) Connectivity vs. 1‑(2‑Fluoroethyl)piperidine‑4‑sulfonamide (Same MF, Different Properties)

N‑((4‑Fluoropiperidin‑4‑yl)methyl)methanesulfonamide shares the molecular formula C₇H₁₅FN₂O₂S (MW 210.27) with 1‑(2‑fluoroethyl)piperidine‑4‑sulfonamide , yet the two regioisomers are predicted to exhibit fundamentally different property profiles. In the 4‑fluoro‑4‑(sulfonamidomethyl) arrangement, the electron‑withdrawing fluorine is directly attached to the piperidine ring carbon, reducing the amine pKa by ~1.8 units and enforcing an axial conformation [1]. In the fluoroethyl‑N‑substituted isomer, the fluorine is separated from the ring by a two‑carbon spacer, resulting in minimal pKa perturbation (predicted pKa ≈ 10.5–11.0) and leaving the piperidine ring conformationally flexible [1]. These differences translate into divergent passive permeability, hERG binding propensity, and metabolic soft‑spot profiles — the 4‑fluoro‑4‑substituted isomer is expected to have lower hERG affinity due to reduced basicity and higher metabolic stability at the ring due to the C–F bond, while the fluoroethyl isomer may undergo oxidative N‑dealkylation as a primary clearance pathway.

regioisomer comparison structure-property relationships building block selection

Prioritized Application Scenarios for N-((4-Fluoropiperidin-4-yl)methyl)methanesulfonamide Based on Quantitative Differentiation Evidence


CNS Lead Optimization Requiring Fine‑Tuned Amine Basicity (pKa 9.4)

Medicinal chemistry teams targeting CNS receptors (e.g., 5‑HT₂A, orexin, T‑type Ca²⁺ channels) where excessive amine basicity drives hERG affinity and poor brain penetration should prioritize this 4‑fluoro‑4‑sulfonamidomethyl piperidine building block. The pKa of approximately 9.4 places the ionized fraction at pH 7.4 in a range (~2–5% protonated) that empirical studies associate with reduced hERG binding while maintaining sufficient solubility for oral absorption [1]. This is in contrast to the non‑fluorinated analog (pKa ~11.2; ~0.02% unprotonated), which is predominantly ionized and more likely to engage the hERG channel pharmacophore [2].

Conformationally Constrained Scaffold Design Exploiting Axial Fluorine Geometry

Structure‑based drug design programs that require a rigid, facially polarized piperidine ring can utilize the axial‑F preference of this compound to pre‑organize the 3D pharmacophore. The axial fluorine projects a C–F dipole orthogonal to the ring plane, while the equatorial sulfonamidomethyl group orients the hydrogen‑bond donor (NH) and acceptor (S=O) motifs for direction‑specific interactions with protein residues [1]. This geometry is unachievable with 4‑hydroxy, 4‑methoxy, or 4‑methyl analogs, which adopt equatorial orientations and lack the fluorine‑specific charge–dipole and hyperconjugative stabilization [2].

Metabolic Stability Engineering: CYP‑Resistant Piperidine Core

Programs where in vitro microsomal stability data have identified piperidine ring oxidation or N‑dealkylation as primary clearance routes should consider this fluorinated building block as a replacement for the metabolically labile non‑fluorinated core. The C–F bond at the 4‑position (BDE ~116 kcal/mol) is thermodynamically and kinetically resistant to CYP‑mediated hydrogen atom abstraction, the rate‑limiting step in aliphatic carbon oxidation [1]. Class‑level data demonstrate that mono‑fluorinated piperidines exhibit intrinsic clearance values <15 µL/min/mg protein in human liver microsomes, consistently lower than their non‑fluorinated counterparts [2]. This translates to lower predicted in vivo clearance and potentially longer human half‑life.

Cardiac Safety‑Driven Fragment Selection: hERG Selectivity Precedent

In hit‑to‑lead programs where the target pharmacology (e.g., 5‑HT₂A, orexin, or T‑type calcium channel antagonism) carries inherent hERG risk, the 4‑fluoropiperidine sulfonamide scaffold provides an evidence‑backed starting point for mitigating cardiac liability. The patent‑disclosed data show that 4‑fluoro‑substituted piperidine sulfonamides achieve ≥10‑fold to ≥50‑fold selectivity for the primary target over the IKr channel, a margin that meets regulatory safety benchmarking thresholds [1]. Procuring this specific building block enables medicinal chemists to embed the selectivity‑conferring fluorine atom from the first synthesis step, rather than attempting to retrofit selectivity into a more advanced (and hERG‑compromised) lead series [2].

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